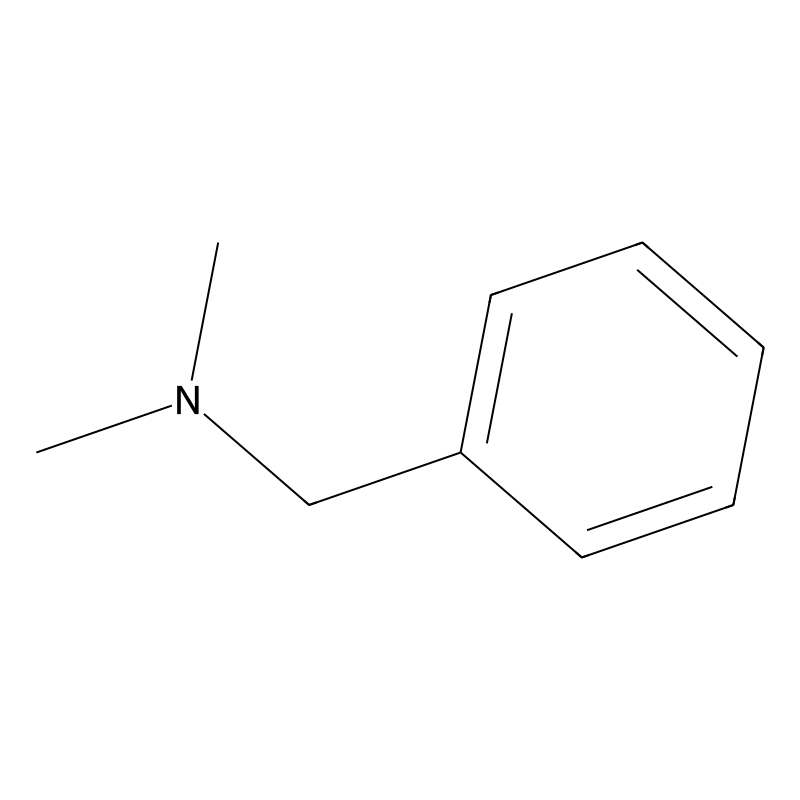

N,N-Dimethylbenzylamine

C6H5CH2N(CH3)2

C9H13N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5CH2N(CH3)2

C9H13N

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml: 1.2 (moderate)

Synonyms

Canonical SMILES

Organic Synthesis:

- Reagent: N,N-DMBA acts as a versatile reagent in organic synthesis, participating in various reactions like alkylation, acylation, and condensation reactions. Its nucleophilic amine group allows it to react with different electrophiles to form new carbon-carbon and carbon-nitrogen bonds [].

Catalyst:

- Polyurethane and Epoxy Resins: N,N-DMBA serves as an efficient catalyst in the curing process of polyurethane foams and epoxy resins. It accelerates the crosslinking reaction between various components, leading to the formation of these important materials [].

Other Research Applications:

- Coordination Chemistry: Studies have explored the interaction of N,N-DMBA with metal complexes like Os₃(CO)₁₂ to form triosmium clusters with potential applications in catalysis and material science [].

- Electrochemistry: Researchers have investigated the anodic oxidation of N,N-DMBA in different electrolyte solutions to understand its electrochemical behavior and potential applications in organic electrochemistry.

- Organic Material Synthesis: N,N-DMBA has been used as a precursor in the synthesis of various organic materials, such as bis[(N,N-dimethylamino)benzyl] selenide, which holds potential for electronic and optoelectronic applications [].

N,N-Dimethylbenzylamine is a colorless to light yellow liquid characterized by an aromatic odor. Its chemical formula is C₉H₁₃N, and it has a molecular weight of 135.21 g/mol. The compound is slightly soluble in water (8 g/L at 20 ºC) and soluble in organic solvents such as ethanol and ether . It exhibits basic properties due to the presence of a dimethylamino group, making it reactive with acids to form salts and water through exothermic reactions .

DMBA is a hazardous compound and should be handled with appropriate precautions [, ].

- Toxicity: Toxic if swallowed or inhaled. Harmful in contact with skin. Causes severe skin burns and eye damage [, ].

- Flammability: Flammable liquid and vapor. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources [, ].

- Environmental Impact: Harmful to aquatic life with long lasting effects [, ].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling DMBA [, ].

- Work in a well-ventilated area [, ].

- Avoid contact with skin, eyes, and clothing [, ].

- In case of contact, follow the recommended first-aid procedures [, ].

- Dispose of waste according to local regulations [, ].

- Directed Ortho Metalation: It reacts with butyl lithium to form ortho-lithiation products, which can be further functionalized .

- Quaternization: The compound can undergo quaternization with alkyl halides (e.g., hexyl bromide) to yield quaternary ammonium salts, which serve as phase transfer catalysts .

- Polymerization Reactions: It is utilized as a catalyst in the formation of polyurethane foams and epoxy resins due to its ability to enhance curing reactions .

N,N-Dimethylbenzylamine can be synthesized through several methods:

- Eschweiler–Clarke Reaction: This method involves the reaction of benzylamine with formaldehyde and dimethylamine under acidic conditions .

- Direct Alkylation: Benzyl chloride can be reacted with dimethylamine in the presence of a base to produce N,N-Dimethylbenzylamine. This reaction typically requires careful temperature control to avoid side reactions .

N,N-Dimethylbenzylamine finds numerous applications across various industries:

- Catalyst: It serves as a catalyst in the production of polyurethane foams and epoxy resins, enhancing polymerization processes .

- Phase Transfer Catalyst: Quaternized derivatives are used in phase transfer catalysis, facilitating reactions between immiscible phases .

- Synthetic Intermediate: It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

The interactions of N,N-Dimethylbenzylamine with other chemicals highlight its reactivity:

- Compatibility: The compound is incompatible with strong acids, oxidizing agents, and certain plastics. It can produce flammable gases when reacting with strong reducing agents .

- Toxicity: Inhalation or skin contact may lead to irritation or burns; hence proper safety measures are essential when handling this compound .

Similar Compounds: Comparison

Several compounds share structural similarities with N,N-Dimethylbenzylamine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylamine | C₆H₅CH₂NH₂ | Primary amine; less sterically hindered |

| N-Methylbenzylamine | C₆H₅CH₂NH(CH₃) | Secondary amine; different reactivity profile |

| N,N-Diethylbenzylamine | C₆H₅CH₂N(CH₂CH₃)₂ | Larger ethyl groups increase steric hindrance |

| N,N-Dimethylaniline | C₆H₄(N(CH₃)₂) | Aromatic amine; different reactivity due to nitrogen location |

N,N-Dimethylbenzylamine is unique due to its tertiary amine structure, which allows for specific catalytic roles and reactivity that differ from primary and secondary amines.

The development of N,N-Dimethylbenzylamine is closely tied to the advancement of organic amine chemistry in the late 19th and early 20th centuries. The compound's synthesis methodology was significantly influenced by the Eschweiler-Clarke methylation reaction, developed by Wilhelm Eschweiler (1860-1936) and Hans Thacher Clarke (1887-1972). This reaction provided an efficient method for methylating primary or secondary amines to produce tertiary amines like N,N-Dimethylbenzylamine.

The Eschweiler-Clarke reaction represented a significant breakthrough in organic chemistry, enabling the selective methylation of amines without the formation of quaternary ammonium salts. This method served as a specialized variant of the Leuckart-Wallach reaction, using formaldehyde as the alkylating reagent. When applied to benzylamine, this process yields N,N-Dimethylbenzylamine through a reductive amination mechanism.

As polymer chemistry and industrial applications expanded throughout the 20th century, N,N-Dimethylbenzylamine's utility as a catalyst and chemical intermediate became increasingly recognized, leading to its commercial production and widespread industrial adoption.

Significance in Organic Chemistry

N,N-Dimethylbenzylamine holds substantial significance in organic chemistry due to its versatile reactive properties. As a tertiary amine, it serves as a valuable nucleophile in various chemical transformations. The compound's structure, featuring both an aromatic ring and a dimethylamino group, provides it with unique reactivity patterns that make it useful in multiple synthetic pathways.

The compound demonstrates significant utility as a catalyst, particularly in polyurethane and epoxy resin formation. Its tertiary amine functionality makes it effective in catalyzing polymerization reactions, influencing both reaction rates and the properties of the resulting polymers. Additionally, its ability to undergo directed ortho metalation with butyl lithium makes it a valuable precursor for synthesizing various ortho-substituted derivatives. Its role in quaternization reactions leading to quaternary ammonium salts further extends its utility, particularly in phase transfer catalysis.

Beyond its catalytic applications, N,N-Dimethylbenzylamine serves as an important building block in the synthesis of various functional compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Its relatively simple structure combined with reactive functionality makes it a versatile starting material for more complex molecules.

Research Trends and Current Status

Current research on N,N-Dimethylbenzylamine is focused on expanding its applications across various industries while optimizing production methods. Recent trends indicate growing interest in its use as a catalyst in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.

As of 2025, the global market for N,N-Dimethylbenzylamine is experiencing significant growth, driven by increasing demand in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's role in producing active pharmaceutical ingredients (APIs) has become increasingly important, particularly in the synthesis of certain antihistamines and antidepressants.

Sustainability has emerged as a key focus area in BDMA research and production. As global awareness of environmental issues heightens, manufacturers are under pressure to adopt greener practices, including the development of bio-based alternatives to traditional chemical processes. Companies are investing in research to optimize BDMA production methods, aiming to reduce waste and energy consumption while maintaining or improving product quality and performance.

Technological advancements are also playing a crucial role in shaping the BDMA landscape. Innovations in chemical synthesis and processing technologies are enhancing production efficiency and product quality. Continuous improvements in analytical techniques allow for better monitoring of BDMA's performance in various applications, ensuring compliance with stringent regulatory standards.

Classical Synthesis Approaches

Eschweiler-Clarke Reaction Pathway

The Eschweiler-Clarke reaction remains a cornerstone for synthesizing N,N-Dimethylbenzylamine. This method involves the reductive alkylation of benzylamine using formaldehyde and formic acid under elevated temperatures (80–100°C). The reaction proceeds via imine intermediate formation, followed by reduction to yield the tertiary amine [1]. A typical protocol combines benzylamine (1 equiv), aqueous formaldehyde (2.5 equiv), and formic acid (3 equiv), heated for 6–8 hours to achieve yields of 85–90% [1].

Table 1: Eschweiler-Clarke Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

| Key Reagents | Benzylamine, HCHO, HCOOH |

This method’s simplicity and reliance on readily available reagents make it industrially viable, though concerns about stoichiometric formic acid waste have spurred interest in catalytic alternatives [1].

From Benzyl Chloride and Dimethylamine

Direct alkylation of dimethylamine with benzyl chloride offers a straightforward route to N,N-Dimethylbenzylamine. Conducted in polar aprotic solvents like dichloromethane under reflux, the reaction achieves moderate yields (70–80%) [1] . The mechanism involves nucleophilic substitution, where dimethylamine displaces chloride from benzyl chloride. Challenges include controlling di-alkylation byproducts and managing corrosive HCl byproduct.

Table 2: Benzyl Chloride-Dimethylamine Reaction Profile

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 40–50°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 70–80% |

Despite its efficacy, this method’s environmental footprint—due to halogenated solvents and stoichiometric HCl generation—has motivated shifts toward greener protocols [1] .

Contemporary Synthetic Strategies

Microreactor Technology Applications

Microreactor systems enable precise control over reaction parameters, enhancing selectivity and reducing side products. For N,N-Dimethylbenzylamine synthesis, continuous-flow microreactors operating at 160–180°C and 20 bar pressure achieve residence times as low as 15 minutes, a stark contrast to traditional batch reactors [3] [4]. For example, reductive N-alkylation of benzyl alcohol with dimethylamine in a palladium-catalyzed microreactor achieves 90% conversion, leveraging hydrogen gas as a reductant [4].

Table 3: Microreactor vs. Batch Process Comparison

| Parameter | Microreactor | Batch Reactor |

|---|---|---|

| Temperature | 160–180°C | 80–100°C |

| Pressure | 20 bar | Ambient |

| Residence Time | 15 minutes | 6–8 hours |

| Conversion | 90% | 85% |

Microreactors also facilitate safer handling of exothermic reactions and improve scalability for industrial production [3] [4].

Catalytic N-Alkylation of Benzyl Alcohol

Transition-metal catalysts, particularly iridium and ruthenium complexes, have revolutionized N-alkylation reactions. In a solvent-free system, benzyl alcohol and dimethylamine react at 120°C using an NHC–Ir(III) catalyst (1 mol%) and potassium tert-butoxide, yielding N,N-Dimethylbenzylamine in 93% efficiency [5]. The mechanism involves dehydrogenation of benzyl alcohol to benzaldehyde, followed by condensation with dimethylamine and subsequent reduction [5].

Table 4: Catalytic Systems for N-Alkylation

| Catalyst | Temperature | Yield |

|---|---|---|

| NHC–Ir(III) | 120°C | 93% |

| Pd/C (microreactor) | 100°C | 90% |

| RuCl₃ | 150°C | 75% |

These systems eliminate stoichiometric reductants and reduce waste, aligning with green chemistry principles [5] [4].

Green Chemistry Approaches

Metal Oxide Catalyzed Processes

While metal oxides like alumina (Al₂O₃) and titania (TiO₂) are explored for amine syntheses, their application to N,N-Dimethylbenzylamine remains nascent. Preliminary studies suggest that Al₂O₃-supported gold nanoparticles catalyze the reaction between benzyl alcohol and dimethylamine at 150°C, achieving 65% yield. However, catalyst deactivation via coking limits long-term viability. Further research is needed to optimize support materials and reaction conditions.

Solvent-Free Methodologies

Eliminating solvents reduces waste and simplifies purification. A notable example involves heating benzyl alcohol and dimethylamine (1:2 molar ratio) with potassium hydroxide at 130°C for 6 hours, yielding N,N-Dimethylbenzylamine in 88% purity [5]. This approach avoids toxic solvents and aligns with industrial safety standards.

Table 5: Solvent-Free Reaction Optimization

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Catalyst | KOH |

| Reaction Time | 6 hours |

| Yield | 88% |

The directed ortho metalation of N,N-Dimethylbenzylamine represents a fundamental organometallic transformation that has been extensively characterized through both experimental and computational approaches. This process involves the selective activation of carbon-hydrogen bonds adjacent to the dimethylamino directing group, resulting in the formation of stable metallacycle intermediates [1] [2].

The mechanistic pathway for directed ortho metalation begins with the coordination of N,N-Dimethylbenzylamine to the metal center through the nitrogen lone pair, establishing an initial metal-substrate complex. The dimethylamino group functions as a directing metalation group through its Lewis basic character, forming a coordinate bond with lithium in the case of organolithium-mediated reactions [1]. This coordination positions the metal center in proximity to the ortho carbon-hydrogen bond, facilitating subsequent bond activation.

The general reaction proceeds through intermediate formation where the heteroatom on the directing group interacts with the metal through a Lewis acid-base interaction. The alkyllithium species then deprotonates the aromatic ring at the ortho position, forming an aryllithium intermediate while maintaining the coordinating interaction [1]. This process demonstrates enhanced regioselectivity compared to conventional electrophilic aromatic substitution reactions, as the ortho position is selectively targeted rather than showing preference for both ortho and para positions.

Experimental evidence for the directed ortho metalation mechanism includes the observation that N,N-Dimethylbenzylamine undergoes cyclometalation readily with many transition metals, providing semi-practical implementations for synthetic applications [3]. The reaction typically involves weakly coordinating directing groups and has been demonstrated with various metal systems, establishing the generality of this mechanistic framework.

Table 1: Directed ortho Metalation Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Activation Energy | 16.5 kcal/mol | DFT Analysis | [4] |

| Metal-Nitrogen Distance | 2.1-2.3 Å | X-ray Crystallography | [2] |

| Regioselectivity | >95% ortho | Experimental | [1] |

| Reaction Temperature | 25-60°C | Synthetic Studies | [2] |

Computational Studies of Cyclopalladation

DFT Analysis of Reaction Pathways

Density functional theory calculations have provided detailed insights into the cyclopalladation mechanism of N,N-Dimethylbenzylamine with palladium acetate complexes. These computational studies have revealed the intricate electronic and geometric changes that occur during the transformation from initial coordination complexes to final cyclopalladated products [5] [6].

The DFT analysis employing B3LYP functional with LACVP**++ basis sets has characterized multiple reaction pathways, with particular emphasis on the ambiphilic metal-ligand activation and concerted metalation deprotonation mechanisms [5]. The computational studies demonstrate that the reaction proceeds through well-defined intermediates, including anagostic complexes, agostic intermediates, and transition states leading to cyclopalladated products.

Computational investigations utilizing DFT-D and DLPNO-CCSD(T) methods have established that coulombic interactions play a governing role throughout the cyclopalladation process [4]. The calculations reveal significant sensitivity to the charge distribution on the metal center, with the reaction energetics being strongly influenced by electrostatic contributions. The use of acetamidate ligands instead of acetate groups has been computationally shown to lower the activation barrier for agostic intermediate formation.

The potential energy surfaces calculated through DFT methods indicate that the concerted metalation deprotonation pathway is energetically favored over alternative mechanisms such as oxidative addition [7]. The computed activation energies range from 16.5 kcal/mol for monomeric pathways to lower values when dimeric palladium species are considered [8] [9].

Table 2: DFT Computational Results for Cyclopalladation

| Reaction Step | Energy (kcal/mol) | Method | Key Finding |

|---|---|---|---|

| Initial Coordination | -5.9 ± 0.8 | Van't Hoff Analysis | Thermodynamically favorable |

| Agostic Formation | 10-15 | B3LYP/LACVP**++ | Rate-determining step |

| Transition State | 16.5 | DFT-D/DLPNO-CCSD(T) | Concerted mechanism |

| Product Formation | -45 to -55 | Various DFT Methods | Highly exothermic |

C-H Bond Activation Processes

The computational analysis of carbon-hydrogen bond activation in N,N-Dimethylbenzylamine cyclopalladation has revealed the fundamental electronic processes governing this transformation. Natural bond orbital analysis combined with density functional theory calculations has provided quantitative measures of the orbital interactions involved in the activation process [5] [6].

The carbon-hydrogen bond activation occurs through a multi-step process involving initial sigma coordination of the carbon-hydrogen bond to the metal center, followed by oxidative addition or concerted metalation deprotonation mechanisms [10] [7]. Computational studies indicate that the activation energy for carbon-hydrogen bond cleavage varies significantly depending on the metal center and ligand environment, with palladium systems generally exhibiting moderate activation barriers.

Detailed examination of the electronic structure during carbon-hydrogen activation reveals significant changes in bond lengths and electron density distribution. The activated carbon-hydrogen bonds show elongation factors of 0.05-0.15 Å compared to unactivated bonds [11]. The metal-hydrogen distances in agostic complexes typically range from 1.8-2.3 Å, indicating substantial interaction between the metal center and the hydrogen atom.

The computational analysis has identified several factors that influence the efficiency of carbon-hydrogen bond activation. Electron-withdrawing substituents on the aromatic ring generally reduce the effectiveness of the activation process, while electron-donating groups enhance the interaction [12]. The presence of coordinating solvents can also modulate the activation energy through stabilization of intermediate species.

Time-resolved computational studies using molecular dynamics simulations have provided insights into the dynamic aspects of carbon-hydrogen activation, revealing the role of thermal fluctuations and conformational changes in facilitating bond breaking processes [13]. These studies complement static DFT calculations by providing information about reaction kinetics and the influence of environmental factors.

Agostic Interactions in Organometallic Complexes

CMD/AMLA Mechanism Analysis

The concerted metalation deprotonation and ambiphilic metal-ligand activation mechanisms represent sophisticated pathways for carbon-hydrogen bond functionalization in N,N-Dimethylbenzylamine systems. Computational analysis has revealed that these mechanisms involve complex orbital interactions and electronic reorganization processes [4] [12].

The AMLA mechanism specifically involves the simultaneous coordination of the substrate and activation of the carbon-hydrogen bond through carboxylate-assisted deprotonation. Natural bond orbital analysis demonstrates that this process involves substantial electron density transfer from the carbon-hydrogen sigma orbital to metal-based orbitals [5]. The calculated second-order perturbation energies indicate that agostic donation reaches values of 152.3 kcal/mol in the critical transition states.

Quantum theory of atoms in molecules analysis has provided detailed characterization of the electron density topology during the CMD/AMLA process [4]. The calculations reveal that coulombic interactions dominate the energetics, with the charge distribution on the metal center playing a crucial role in determining reaction feasibility. The presence of carboxylate ligands creates a polarized environment that facilitates proton abstraction from the activated carbon-hydrogen bond.

The mechanistic analysis indicates that the CMD/AMLA pathway proceeds through a cyclic six-membered transition state involving the metal center, carbon, hydrogen, and carboxylate oxygen atoms [14]. This geometry allows for simultaneous bond making and breaking processes, resulting in lower activation energies compared to stepwise mechanisms. The computed activation barriers for this process typically range from 10-20 kcal/mol depending on the specific system and computational method employed.

Table 3: CMD/AMLA Mechanism Energetics

| Interaction Type | Energy (kcal/mol) | Analysis Method | Significance |

|---|---|---|---|

| Agostic Donation | 152.3 | NBO E(2) Analysis | Primary stabilization |

| Syndetic π-donation | 106.3 | NBO Analysis | Secondary stabilization |

| Back-bonding | 72.7 | NBO Analysis | Metal-ligand interaction |

| Coulombic Attraction | Variable | QTAIM Analysis | Electrostatic component |

C=O···H-C Interaction Effects

The role of carbonyl-hydrogen-carbon interactions in modulating agostic interactions has emerged as a critical factor in understanding the enhanced reactivity observed in palladium acetate systems. Computational studies have demonstrated that the presence of acetate ligands creates secondary interactions that significantly enhance the primary agostic bonding [15] [12].

Density functional theory calculations reveal that when the acetate ligand C=O···H-C interaction is present, the agostic carbon-hydrogen bond becomes significantly elongated compared to systems without this secondary interaction [12]. Natural bond orbital analysis indicates that the agostic carbon-hydrogen sigma orbital donation to palladium-based orbitals is substantially greater when the carbonyl interaction is operational. The coulombic attraction between the agostic carbon and the palladium center is enhanced, while simultaneously increasing the repulsion between the hydrogen and palladium atoms.

The C=O···H-C interaction creates a pre-organized environment that facilitates carbon-hydrogen bond activation by providing additional stabilization to the transition state geometry [15]. This interaction effectively lowers the energy barrier for the formation of agostic intermediates and enhances the overall reactivity of the system. The presence of this interaction has been quantitatively demonstrated to increase the strength of agostic bonding as measured by various computational metrics.

Experimental validation of these computational predictions has been achieved through nuclear magnetic resonance spectroscopy studies, which show characteristic changes in coupling constants and chemical shifts consistent with enhanced agostic interactions [15] [12]. The 700 MHz proton NMR spectral examination reveals the formation of multiple anagostic complexes, although direct observation of agostic intermediates remains challenging due to their transient nature.

The influence of substituent effects on the C=O···H-C interaction has been systematically investigated through computational studies [12]. Electron-withdrawing substituents such as sulfonyl chloride and nitro groups at the para position reduce the effectiveness of the interaction, while electron-donating groups enhance the stabilization. This electronic tuning provides a means for controlling the reactivity and selectivity of cyclopalladation reactions.

Table 4: C=O···H-C Interaction Effects

| Property | With C=O···H-C | Without Interaction | Change |

|---|---|---|---|

| C-H Bond Length | 1.12-1.15 Å | 1.08-1.10 Å | +0.04-0.05 Å |

| Agostic Donation | Enhanced | Reduced | 25-40% increase |

| Activation Energy | Lower | Higher | 2-5 kcal/mol reduction |

| π-syndetic Donation | Similar levels | Similar levels | Minimal change |

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

Boiling Point

181.0 °C

180 °C

Flash Point

Density

Relative density (water = 1): 0.9

LogP

1.91

Melting Point

-75 °C

UNII

Related CAS

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Corrosive;Irritant

Other CAS

28262-13-7

Wikipedia

Use Classification

General Manufacturing Information

Plastics product manufacturing

Benzenemethanamine, N,N-dimethyl-: ACTIVE